molecular formula C11H18ClNO B588306 Buphedrone pseudoephedrine hydrochloride, (+/-)- CAS No. 1246817-96-8

Buphedrone pseudoephedrine hydrochloride, (+/-)-

Cat. No. B588306
CAS RN: 1246817-96-8
M. Wt: 215.7
InChI Key: DBIYVUUUZVZMQD-NDXYWBNTSA-N
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Description

“Buphedrone pseudoephedrine hydrochloride, (+/-)-” is an analytical reference standard categorized as a cathinone metabolite . It is a metabolite of buphedrone . Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group .


Molecular Structure Analysis

The molecular formula of Buphedrone pseudoephedrine hydrochloride, (+/-)- is C11H17NO • HCl . The formal name is (αR)-rel-[ (1R)-1-(methylamino)propyl]-benzenemethanol, monohydrochloride . The InChi Code is InChI=1S/C11H17NO.ClH/c1-3-10 (12-2)11 (13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 .


Chemical Reactions Analysis

This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine .


Physical And Chemical Properties Analysis

The molecular weight of Buphedrone pseudoephedrine hydrochloride, (+/-)- is 215.7 . It is a crystalline solid . It has solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) at 20 mg/ml, 20 mg/ml, 20 mg/ml, and 10 mg/ml respectively .

Scientific Research Applications

Controlled Release Tablets

A study explored the use of pseudoephedrine hydrochloride as a model drug in ethylcellulose matrix controlled release tablets. This research provides insights into the release properties and the impact of factors like drug loading, particle size, and compression force on the release rate of the drug from the tablets (Katikaneni, Upadrashta, Neau, & Mitra, 1995).

Capillary Electrophoresis Method Development

A capillary electrophoresis method was developed for the separation and determination of pseudoephedrine hydrochloride, showcasing its utility in chemical analysis and pharmaceutical quality control (Zhang, Hu, Chen, & Fang, 2000).

Chemical Analysis of Buphedrone

The hydrochloride salts of buphedrone, a designer drug, have been analyzed to understand their properties better. This research includes the characterization of buphedrone using various analytical techniques, contributing to the field of forensic science and drug analysis (Maheux & Copeland, 2012).

Radioimmunoassays for Pseudoephedrine

Research on stereospecific radioimmunoassays for d-pseudoephedrine in human plasma provides valuable insights into the drug's pharmacokinetics and its application in bioequivalence studies (Findlay, Warren, Hill, & Welch, 1981).

Spectrophotometric Method for Drug Determination

A derivative spectrophotometric method based on the zero-crossing technique has been developed for the simultaneous determination of pseudoephedrine hydrochloride along with other compounds in tablets. This method is pivotal for drug analysis and quality control in pharmaceutical preparations (Souri, Rahimi, Ravari, & Tehrani, 2015).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Methyl Pseudoephedrine primarily involve the sympathetic nervous system . The compound’s action on the adrenergic receptors leads to vasoconstriction, reducing fluid passage through the blood vessels and reaching the lining of the sinuses, throat, and nose . This results in less mucus formation and irritation of the nasal membranes .

Pharmacokinetics

3-Methyl Pseudoephedrine exhibits favorable pharmacokinetic properties. It is easily absorbed from the gastrointestinal tract after oral administration . The compound is stable in plasma for up to 7 hours at room temperature, 4 °C, and -70 °C . In a study involving 16 volunteers who administered a 120 mg pseudoephedrine capsule, the mean ± SD of the half-life of pseudoephedrine was found to be 5.9 ± 2.2 hours .

Result of Action

The primary result of 3-Methyl Pseudoephedrine’s action is the relief of nasal congestion . By constricting blood vessels, particularly those in the nasal passages, it reduces the symptoms of nasal congestion . Additionally, the activation of 2-adrenergic receptors results in bronchial dilatation, which lessens congestion and breathing difficulty .

Action Environment

The action, efficacy, and stability of 3-Methyl Pseudoephedrine can be influenced by various environmental factors. For instance, exposure to the compound, especially in environments where it is synthesized, processed, or used in research, can lead to a number of health problems . Furthermore, the compound’s effects can vary depending on the individual’s health status, such as the presence of diabetes mellitus, heart disease, severe or uncontrolled hypertension, severe coronary artery disease, prostatic hypertrophy, hyperthyroidism, closed-angle glaucoma, or pregnancy .

Safety and Hazards

This product is intended for research and forensic applications . It is not for human or veterinary use .

Future Directions

The physiological and toxicological properties of this compound have not been evaluated . Therefore, future research could focus on evaluating these properties to better understand the potential uses and risks associated with this compound.

properties

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIYVUUUZVZMQD-NDXYWBNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043042
Record name (+/-)-Buphedrone pseudoephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buphedrone pseudoephedrine hydrochloride, (+/-)-

CAS RN

1246817-96-8
Record name Buphedrone pseudoephedrine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Buphedrone pseudoephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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